1-(7-Bromo-9h-fluoren-2-yl)ethanone

Catalog No.
S751675
CAS No.
34172-50-4
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Bromo-9h-fluoren-2-yl)ethanone

CAS Number

34172-50-4

Product Name

1-(7-Bromo-9h-fluoren-2-yl)ethanone

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

The exact mass of the compound 1-(7-Bromo-9h-fluoren-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(7-Bromo-9H-fluoren-2-yl)ethanone (CAS: 34172-50-4), also known as 2-acetyl-7-bromofluorene, is a highly versatile, bifunctional building block utilized extensively in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced fluorescent dyes . Featuring a rigid, planar fluorene core, the molecule is distinguished by an electron-withdrawing acetyl group at the C2 position and a reactive bromine atom at the C7 position . This asymmetric substitution pattern makes it an ideal precursor for constructing donor-acceptor (D-A) architectures; the acetyl moiety readily undergoes condensation to form extended heterocycles (e.g., pyrimidines, triazines, or chalcones), while the C7 bromine serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Crucially, the compound retains an unsubstituted C9 position (9H), which allows chemists to introduce custom alkyl or aryl groups late in the synthetic sequence to precisely tune the target material's solubility and solid-state packing .

Substituting 1-(7-Bromo-9H-fluoren-2-yl)ethanone with simpler, lower-cost analogs such as 2-acetylfluorene or 2,7-dibromofluorene introduces severe synthetic bottlenecks that ultimately increase total procurement and processing costs . Utilizing 2-acetylfluorene requires a subsequent bromination step, which frequently suffers from poor regioselectivity, yielding unwanted isomers (such as alpha-bromination at the acetyl group) that necessitate rigorous, solvent-heavy chromatographic purification [1]. Conversely, attempting to synthesize an asymmetric D-A precursor by mono-acetylating symmetric 2,7-dibromofluorene typically results in a statistical mixture of unreacted, mono-functionalized, and di-functionalized species, capping the maximum theoretical yield at approximately 50% and complicating scale-up. Procuring the pre-functionalized, asymmetric 1-(7-Bromo-9H-fluoren-2-yl)ethanone bypasses these low-yield desymmetrization steps, ensuring >98% regiochemical purity and streamlining the manufacturing of complex optoelectronic materials .

Elimination of Isomeric Impurities in Asymmetric Functionalization

When constructing asymmetric fluorene derivatives, starting with a pre-brominated scaffold is critical for maintaining high process yields. Commercial 1-(7-Bromo-9H-fluoren-2-yl)ethanone guarantees >98.0% (GC) regiochemical purity . In contrast, attempting direct electrophilic bromination of the comparator 2-acetylfluorene often limits the isolated yield of the pure 7-bromo isomer to <70% due to competing alpha-bromination of the ketone and polybromination of the fluorene core [1]. This requires extensive column chromatography to resolve closely eluting isomers.

Evidence DimensionRegiochemical Purity and Isolated Yield of Asymmetric Precursor
Target Compound Data>98.0% (GC) purity upon procurement, ready for immediate cross-coupling
Comparator Or Baseline<70% isolated yield when directly brominating 2-acetylfluorene
Quantified Difference>28% higher effective yield of the pure asymmetric building block without purification overhead
ConditionsStandard electrophilic aromatic bromination conditions vs. direct procurement of pre-functionalized 34172-50-4

Procuring the pre-brominated compound eliminates a low-yielding, purification-intensive step, directly reducing the cost of goods and time-to-market for custom OLED materials.

Overcoming Statistical Yield Caps in Mono-Acetylation

For buyers considering symmetric precursors, mono-functionalization presents a severe mass-efficiency penalty. Using 1-(7-Bromo-9H-fluoren-2-yl)ethanone provides 100% utilization of the starting material for downstream asymmetric D-A coupling. Conversely, attempting Friedel-Crafts mono-acetylation of the symmetric comparator 2,7-dibromofluorene results in a statistical distribution, capping the maximum theoretical yield of the asymmetric intermediate at approximately 50%, alongside 25% unreacted starting material and 25% di-acetylated byproduct .

Evidence DimensionMaximum Theoretical Yield of Asymmetric Intermediate
Target Compound Data100% core scaffold utilization for asymmetric synthesis
Comparator Or Baseline~50% maximum theoretical yield for mono-acetylation of 2,7-dibromofluorene
Quantified Difference2x improvement in core scaffold utilization efficiency
ConditionsFriedel-Crafts acylation of symmetric fluorenes vs. direct use of the pre-assembled asymmetric 34172-50-4 scaffold

Avoiding the mono-desymmetrization of 2,7-dibromofluorene prevents the generation of difficult-to-separate di-acetylated byproducts, ensuring reproducible and economical scale-up.

Preservation of C9-Alkylation for Custom Phase Behavior Tuning

A critical advantage of 1-(7-Bromo-9H-fluoren-2-yl)ethanone over pre-alkylated analogs (e.g., 9,9-dimethylfluorene derivatives) is the unsubstituted 9H position. Pre-alkylated comparators lock the molecular structure early, often limiting the final polymer or small molecule's solubility in non-halogenated processing solvents to <10 mg/mL [1]. The 9H core of 34172-50-4 allows chemists to perform rigid backbone cross-couplings first, and subsequently introduce custom branched alkyl chains (e.g., 2-ethylhexyl or octyl) at the C9 position, enabling formulation optimizations that can achieve >30 mg/mL solubility in green solvents required for inkjet printing [1].

Evidence DimensionDegrees of Freedom for Late-Stage Solubility Tuning
Target Compound DataUnsubstituted 9H position allows 100% customization of alkyl chains post-coupling
Comparator Or BaselinePre-alkylated 9,9-dimethyl analogs restrict solubility optimization, often capping at <10 mg/mL in green solvents
Quantified DifferenceEnables optimization to >30 mg/mL solubility by allowing late-stage attachment of highly solubilizing branched chains
ConditionsSolution-processed OLED/OPV ink formulation in non-halogenated solvents

The 9H core provides the flexibility to empirically match the material's solubility to specific industrial coating processes without redesigning the entire synthetic route.

Synthesis of Asymmetric Donor-Acceptor (D-A) OLED Emitters

Because of its >98% regiochemical purity and dual reactive sites, this compound is the right choice for synthesizing Thermally Activated Delayed Fluorescence (TADF) materials. The acetyl group can be converted into an electron-accepting triazine or pyrimidine moiety, while the C7 bromo group allows for orthogonal Buchwald-Hartwig coupling of an electron-donating carbazole or arylamine, streamlining the production of high-efficiency D-A emitters .

Solution-Processed Organic Photovoltaics (OPVs)

For developers of non-fullerene acceptors (NFAs) or donor polymers requiring specific ink formulations, the unsubstituted 9H position is highly advantageous. It allows researchers to construct the rigid conjugated backbone via the C2 and C7 positions first, and then utilize late-stage alkylation at C9 to introduce branched chains (like 2-ethylhexyl), perfectly tuning the material's solubility and bulk-heterojunction phase separation for roll-to-roll printing [1].

Development of Highly Conjugated Fluorescent Probes

In chemical biology and sensor development, this compound serves as a superior precursor for fluorene-based chalcones. The acetyl group acts as an excellent handle for aldol condensations to form extended conjugated systems, while the retained bromo group provides a reliable site for subsequent Suzuki coupling to attach biological targeting ligands or anchor the dye to solid supports .

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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